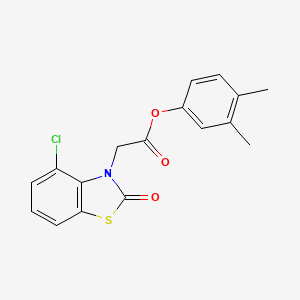![molecular formula C17H17NO4 B5723195 ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5723195.png)
ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate, also known as EMA, is a synthetic compound that has gained attention in the scientific community for its potential use in various fields. EMA is a derivative of benzoic acid and is a yellow crystalline solid. This compound has been widely studied for its potential applications in drug development, as well as in other areas of research.
Mécanisme D'action
The mechanism of action of ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory molecules. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines. ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate has been shown to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate in lab experiments is its relatively low cost and ease of synthesis. Additionally, ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate has been shown to exhibit a range of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, one limitation of using ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate. One area of interest is its potential use in treating Alzheimer's disease. ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate has been shown to reduce amyloid-beta (Aβ) levels in animal models, which is a hallmark of Alzheimer's disease. Additionally, ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Another area of interest is the use of ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate in combination with other compounds for the treatment of cancer. ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate has been shown to exhibit synergistic effects with other compounds such as cisplatin and doxorubicin, which are commonly used chemotherapy drugs. Additionally, ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate has been investigated for its potential use in combination with other natural compounds such as curcumin and resveratrol.
In conclusion, ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate is a synthetic compound that has gained attention in the scientific community for its potential use in various fields, including drug development. ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. While there are limitations to using ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate in lab experiments, its versatility and range of effects make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate involves the reaction of 3-(5-methyl-2-furyl)acrylic acid and ethyl 2-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate as a yellow crystalline solid with a yield of around 80%.
Applications De Recherche Scientifique
Ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate has been extensively studied for its potential application in drug development. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been investigated for its potential use in treating Alzheimer's disease.
Propriétés
IUPAC Name |
ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-21-17(20)14-6-4-5-7-15(14)18-16(19)11-10-13-9-8-12(2)22-13/h4-11H,3H2,1-2H3,(H,18,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLASJYMAYPAJCL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide](/img/structure/B5723117.png)

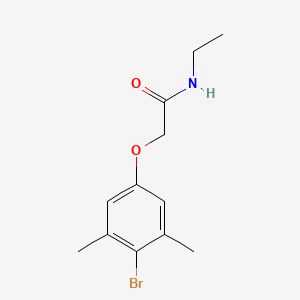
![N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B5723134.png)

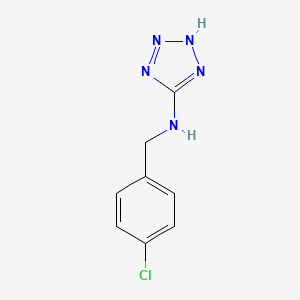
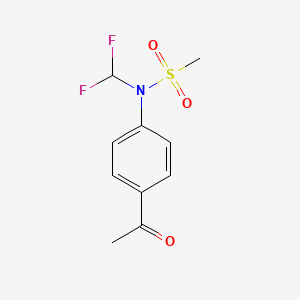

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide](/img/structure/B5723178.png)
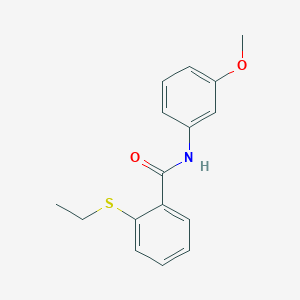
![3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5723200.png)
![2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B5723213.png)

